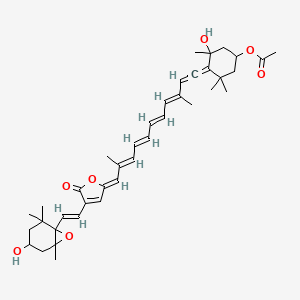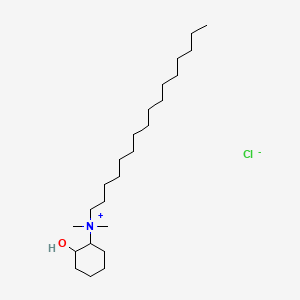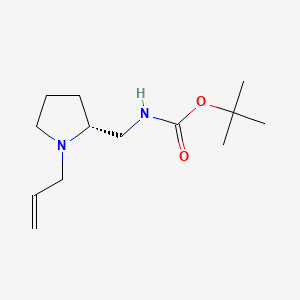
Phosphoryl dichloride fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless liquid at room temperature and has a boiling point of 52°C . This compound is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Phosphoric dichloride fluoride can be synthesized through several methods. One common method involves the reaction of liquid phosphorus pentachloride with phosphorodifluoridic acid or diphosphoridic tetrafluoride at room temperature to 60°C . The reaction produces phosphoric dichloride fluoride as a gas, which can be condensed by cooling with a dry ice-acetone mixture . Another method involves fluorinating phosphoryl chloride using fluoride salts like antimony trifluoride or sodium fluoride, although this method results in a mixture of fluorides .
Chemical Reactions Analysis
Phosphoric dichloride fluoride undergoes various chemical reactions, including substitution and hydrolysis. In the presence of hydrochloric acid, it can exchange halogen atoms, resulting in the formation of compounds such as phosphoryl chloride, phosphoryl dichloride fluoride, and phosphoryl trifluoride . The compound can also react with water, leading to the formation of phosphoric acid and hydrogen chloride .
Scientific Research Applications
Phosphoric dichloride fluoride has several applications in scientific research and industry. It is used in the synthesis of organophosphorus compounds, which are important in various fields such as chemistry, biology, and medicine . These compounds are used as catalysts, ion exchange materials, and components of polymers used in paints and adhesives . Additionally, phosphoric dichloride fluoride is used in the production of phosphate fertilizers and other industrially important compounds .
Mechanism of Action
The mechanism of action of phosphoric dichloride fluoride involves its ability to act as a phosphorylating agent. It can transfer its phosphoryl group to other molecules, facilitating various chemical reactions. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the reactants .
Comparison with Similar Compounds
Phosphoric dichloride fluoride is similar to other phosphoryl halides, such as phosphoryl chloride and phosphoryl trifluoride. it is unique in its ability to undergo specific substitution reactions and its use in the synthesis of certain organophosphorus compounds . Other similar compounds include phosphoryl chloride difluoride and phosphoryl bromide fluoride .
Properties
CAS No. |
13769-76-1 |
|---|---|
Molecular Formula |
Cl2FOP |
Molecular Weight |
136.87 g/mol |
InChI |
InChI=1S/Cl2FOP/c1-5(2,3)4 |
InChI Key |
YNECJZSONMVFHE-UHFFFAOYSA-N |
Canonical SMILES |
O=P(F)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rel-4'-((1r,1'r,4R,4'R)-4'-ethyl-[1,1'-bi(cyclohexan)]-4-yl)-3,4-difluoro-1,1'-biphenyl](/img/structure/B12298899.png)
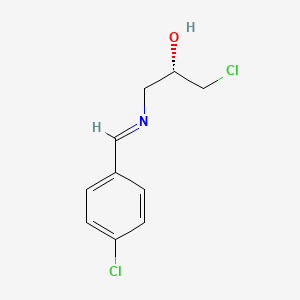
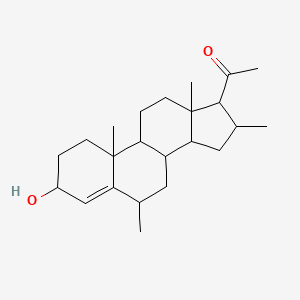
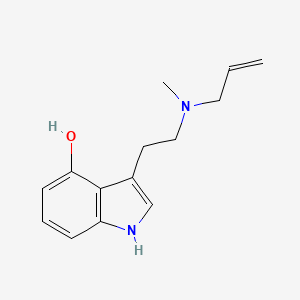
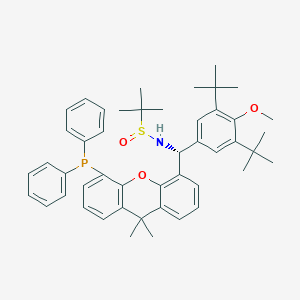
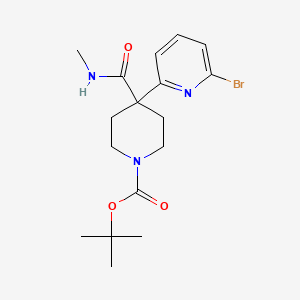
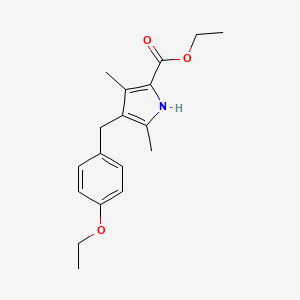
![(2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B12298934.png)
![3-{2-[2-tert-Butoxycarbonylamino-3-(1H-indol-3-yl)-propionylamino]-6-[3-(4-hydroxy-phenyl)-acryloylamino]-hexanoylamino}-N-(1-carbamoyl-2-phenyl-ethyl)-N-methyl-succinamic acid.AcOH; hydrate](/img/structure/B12298935.png)
![5-benzyl-2,3,4,5,6,7,8,9-octahydro-1H-benzo[f][1,4,8]triazacycloundecine trihydrochloride](/img/structure/B12298936.png)
